N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C26H31N3O7 and its molecular weight is 497.548. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have shown anticancer activity against mcf-7 and a549 cell lines . These cell lines are commonly used in research as models for breast and lung cancer, respectively .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit anticancer activity . They interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to alter the mitochondrial membrane potential (mmp) and significantly reduce the reactive oxygen species (ros) levels in lung cancer cells . This suggests that these compounds may affect the mitochondrial apoptotic pathway, leading to cell death .
Result of Action
Compounds with similar structures have been found to exhibit anticancer activity . They have been shown to inhibit the growth and proliferation of cancer cells , suggesting that N,1-bis(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide may have similar effects.
Properties
IUPAC Name |
N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O7/c1-31-19-12-16(13-20(32-2)24(19)35-5)23-18-8-7-9-28(18)10-11-29(23)26(30)27-17-14-21(33-3)25(36-6)22(15-17)34-4/h7-9,12-15,23H,10-11H2,1-6H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKOTZGTNQQLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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